L-Lactic acid-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

87684-87-5 |

|---|---|

Formule moléculaire |

C3H6O3 |

Poids moléculaire |

93.056 g/mol |

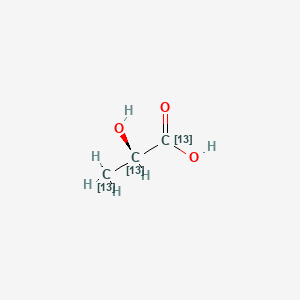

Nom IUPAC |

(2S)-2-hydroxy(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |

Clé InChI |

JVTAAEKCZFNVCJ-GCCOVPGMSA-N |

SMILES isomérique |

[13CH3][13C@@H]([13C](=O)O)O |

SMILES canonique |

CC(C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

L-Lactic Acid-13C3 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, L-Lactic acid-13C3 has emerged as a powerful probe for investigating central carbon metabolism. This fully labeled isotopologue of L-lactic acid, where all three carbon atoms are replaced with the heavy isotope ¹³C, allows for the precise tracking of lactate's metabolic fate within cellular systems. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, with a focus on metabolic flux analysis, its role in cancer metabolism, and its utility in drug development.

Core Applications of this compound

This compound serves two primary roles in metabolic research:

-

Metabolic Tracer: As a metabolic tracer, this compound is introduced into a biological system to track the flow of its carbon backbone through various metabolic pathways. This is particularly valuable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[1][2]

-

Internal Standard: In quantitative metabolomics, this compound can be used as an internal standard for the accurate measurement of unlabeled L-lactic acid concentrations in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This compound in Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a cornerstone of systems biology, providing a detailed snapshot of cellular metabolism. The use of ¹³C-labeled substrates is central to MFA, enabling the determination of intracellular metabolic fluxes that are not directly measurable.

The Rationale for Using this compound in MFA

Traditionally, ¹³C-glucose has been the tracer of choice for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway. However, in many physiological and pathological states, lactate (B86563) is a significant metabolic substrate.[3] This is particularly true in the tumor microenvironment, where the "Warburg effect" leads to high rates of glycolysis and lactate production, and in tissues like the brain and heart, which can utilize lactate as an energy source.[4][5]

Using this compound as a tracer offers several advantages:

-

Directly Probing Lactate Metabolism: It allows for the direct investigation of lactate uptake, its conversion to pyruvate (B1213749), and its subsequent entry into the tricarboxylic acid (TCA) cycle.

-

Complementary to Glucose Tracing: It provides a complementary perspective to ¹³C-glucose tracing, helping to dissect the relative contributions of glucose and lactate to central carbon metabolism.

-

Overcoming Limitations of Glucose Tracers: In cells with high glycolytic rates, the large intracellular pool of unlabeled lactate can dilute the isotopic enrichment from ¹³C-glucose, making it difficult to accurately measure the flux from pyruvate to the TCA cycle. This compound can circumvent this issue.

Experimental Workflow for ¹³C-Lactate MFA

A typical MFA experiment using this compound involves several key steps, as illustrated in the diagram below.

Key Experimental Protocols

1. Isotopic Labeling:

-

Cell Culture: Cells are cultured in a medium where unlabeled lactate is replaced with this compound at a defined concentration. The duration of labeling is critical to ensure isotopic steady-state is reached, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires incubation for a period equivalent to several cell doubling times.

-

In Vivo Studies: For animal studies, this compound can be administered via intravenous infusion or bolus injection. The timing of tissue collection is crucial to capture the desired metabolic state.

2. Metabolite Extraction:

-

Rapid quenching of metabolism is essential to prevent changes in metabolite levels after sample collection. This is typically achieved by flash-freezing cells or tissues in liquid nitrogen.

-

Metabolites are then extracted using a cold solvent mixture, commonly 80% methanol.

3. GC-MS Analysis:

-

Derivatization: Polar metabolites like lactate are chemically derivatized to increase their volatility for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized metabolites.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the different isotopologues of lactate and downstream metabolites. For lactate derivatized with MTBSTFA, the ion fragments monitored would include m/z 261 (M+0), m/z 262 (M+1), m/z 263 (M+2), and m/z 264 (M+3).

Data Presentation: Quantitative Analysis of Lactate Metabolism

The primary data obtained from a ¹³C-lactate tracing experiment is the mass isotopologue distribution (MID) of key metabolites. This data can be used to calculate metabolic fluxes. The following tables provide examples of quantitative data from hypothetical studies.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates in Cancer Cells Cultured with this compound

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 10.2 | 5.1 | 84.7 | - | - | - | - |

| Citrate (B86180) | 25.8 | 12.3 | 45.6 | 10.1 | 6.2 | - | - |

| α-Ketoglutarate | 30.1 | 15.4 | 40.2 | 9.8 | 4.5 | - | - |

| Succinate | 35.6 | 18.2 | 35.1 | 7.9 | 3.2 | - | - |

| Malate | 28.9 | 14.7 | 42.3 | 9.5 | 4.6 | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes in Control vs. Drug-Treated Cancer Cells

| Metabolic Flux | Control (Relative Flux) | Drug-Treated (Relative Flux) |

| Lactate Uptake | 100 | 100 |

| Pyruvate -> Acetyl-CoA | 85.3 | 65.2 |

| Pyruvate -> Oxaloacetate | 14.7 | 34.8 |

| TCA Cycle Flux | 92.1 | 78.5 |

Fluxes are normalized to the lactate uptake rate.

This compound in Cancer Metabolism Research

The altered metabolism of cancer cells, characterized by high rates of glycolysis and lactate production, presents a promising target for therapeutic intervention. This compound is a valuable tool for dissecting the complexities of lactate metabolism in the tumor microenvironment.

The Lactate Shuttle in Cancer

The traditional view of lactate as a metabolic waste product has been challenged by the concept of the "lactate shuttle," where lactate produced by glycolytic cancer cells can be taken up and utilized as a fuel source by other cancer cells or stromal cells within the tumor.[4] this compound tracing studies can provide direct evidence for this phenomenon by demonstrating the incorporation of ¹³C from lactate into the TCA cycle of neighboring cells.

This compound in Drug Development

Understanding the metabolic effects of a drug is crucial for its development. This compound can be employed to assess the mechanism of action and efficacy of drugs that target metabolic pathways.

Assessing Target Engagement and Mechanism of Action

For a drug designed to inhibit a specific enzyme in central carbon metabolism, this compound tracing can be used to confirm target engagement and elucidate the downstream metabolic consequences. For example, if a drug targets pyruvate dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA, a ¹³C-lactate tracing study would be expected to show a decrease in ¹³C-labeled citrate and other TCA cycle intermediates, and a potential increase in the labeling of metabolites derived from alternative pyruvate fates.

Evaluating Drug Efficacy in Preclinical Models

In preclinical cancer models, this compound can be used to monitor the metabolic response to therapy. A successful therapeutic that targets cancer metabolism would be expected to alter the pattern of lactate utilization. For instance, a drug that inhibits lactate uptake via monocarboxylate transporters (MCTs) would lead to a decrease in the incorporation of ¹³C from labeled lactate into the intracellular metabolite pools of cancer cells.

Logical Framework for Using this compound in a Drug Development Context

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiology.ucsf.edu [radiology.ucsf.edu]

- 5. In Vivo Detection of Distal Tumor Glycolytic Flux Stimulated by Hepatic Ablation in a Breast Cancer Model Using Hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]

L-Lactic Acid-13C3 Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies underlying metabolic flux analysis (MFA) using L-Lactic acid-13C3 as a tracer. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate cellular metabolism.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites provides a detailed map of metabolic activity.

L-Lactic acid fully labeled with ¹³C on all three carbon atoms (L-Lactic acid-¹³C₃) serves as an excellent tracer for probing central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. Cells readily take up and metabolize lactate (B86563), converting it to pyruvate, which can then enter the TCA cycle. By analyzing the mass isotopomer distribution (MID) of TCA cycle intermediates and related amino acids using techniques like gas chromatography-mass spectrometry (GC-MS), the relative contributions of different metabolic pathways can be determined.[1][2]

The fundamental workflow of a ¹³C-MFA experiment involves several key stages: experimental design, isotopic labeling, metabolite extraction, analytical measurement, and computational flux estimation.[1] A crucial assumption in many MFA studies is that the metabolic system is at a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.

Experimental Protocols

A successful L-Lactic acid-¹³C₃ metabolic flux analysis experiment hinges on meticulous execution of each step, from cell culture to data acquisition. The following protocols are synthesized from established methodologies for ¹³C tracer studies in mammalian cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines) in standard culture dishes or multi-well plates and grow them in their recommended complete growth medium until they reach the desired confluency (typically 70-80%). A minimum of three biological replicates should be prepared for each experimental condition.

-

Media Preparation: Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose and lactate) with dialyzed fetal bovine serum (to minimize unlabeled lactate and other carbon sources), necessary amino acids, and the ¹³C-labeled tracer. For an L-Lactic acid-¹³C₃ experiment, this would typically involve adding a known concentration of L-Lactic acid-¹³C₃ (e.g., 10 mM).

-

Isotopic Labeling: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Subsequently, replace the PBS with the pre-warmed labeling medium.

-

Incubation: Return the cells to the incubator and culture for a duration sufficient to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but for central carbon metabolism, it is often in the range of 6 to 24 hours. It is advisable to perform a time-course experiment to determine the optimal labeling duration for the specific experimental system.

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

-

Quenching:

-

For adherent cells, aspirate the labeling medium and immediately add a pre-chilled quenching solution, such as 80% methanol (B129727) (-80°C), directly to the culture dish.

-

For suspension cells, rapidly transfer the cell suspension to a tube containing the pre-chilled quenching solution.

-

-

Cell Lysis and Extraction:

-

Scrape the quenched adherent cells in the methanol solution and transfer the cell slurry to a microcentrifuge tube.

-

For both adherent and suspension cells, vortex the cell slurry vigorously.

-

Add a volume of ice-cold water and vortex again.

-

Perform a phase separation by adding ice-cold chloroform (B151607) and vortexing thoroughly.

-

Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the sample into a polar (aqueous) phase containing central metabolites, a non-polar (organic) phase, and a protein/lipid pellet.

-

-

Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites and transfer it to a new tube. This fraction will be used for GC-MS analysis.

Sample Preparation for GC-MS Analysis

-

Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., a SpeedVac).

-

Derivatization: To make the polar metabolites volatile for GC-MS analysis, they must be derivatized. A common method is to react the dried metabolites with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) at an elevated temperature (e.g., 70-95°C) for about an hour.[3] This process creates tert-butyldimethylsilyl (TBDMS) esters of the metabolites.

-

Analysis: After derivatization, the samples are ready for injection into the GC-MS system.

GC-MS Analysis

The derivatized metabolites are separated by gas chromatography based on their boiling points and retention times and then ionized and detected by mass spectrometry. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the mass isotopomer distribution for each metabolite of interest. This data reveals the extent to which ¹³C from the L-Lactic acid-¹³C₃ tracer has been incorporated.[4]

Data Presentation: Mass Isotopomer Distributions

The raw output from the GC-MS analysis is a series of mass isotopomer distributions (MIDs) for the measured metabolites. These MIDs represent the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). For a metabolite with 'n' carbon atoms, the possible isotopologues are M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), ..., M+n (all 'n' carbons are ¹³C).

The table below presents an illustrative example of MIDs for key TCA cycle intermediates in a hypothetical experiment where cells were labeled with L-Lactic acid-¹³C₃.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 0.10 | 0.05 | 0.05 | 0.80 | - | - | - |

| Citrate | 0.20 | 0.10 | 0.40 | 0.15 | 0.10 | 0.05 | 0.00 |

| α-Ketoglutarate | 0.25 | 0.15 | 0.35 | 0.10 | 0.10 | 0.05 | - |

| Succinate | 0.30 | 0.20 | 0.30 | 0.10 | 0.10 | - | - |

| Malate | 0.35 | 0.25 | 0.25 | 0.10 | 0.05 | - | - |

| Aspartate | 0.35 | 0.25 | 0.25 | 0.10 | 0.05 | - | - |

Note: This data is for illustrative purposes and the actual distributions will vary depending on the cell type, experimental conditions, and metabolic state.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of labeled carbons and the experimental process is crucial for understanding and communicating the results of an MFA study. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

L-Lactic Acid-¹³C₃ Tracing into the TCA Cycle

References

Understanding L-Lactic Acid-13C3 Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of L-Lactic acid-13C3 for stable isotope labeling in metabolic research. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this powerful technique.

Core Principles of this compound Stable Isotope Labeling

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track their journey through various biochemical reactions.[1] this compound is the isotopically labeled analog of L-Lactic acid, where the three carbon atoms are replaced with the ¹³C isotope. This non-radioactive tracer allows for the safe and effective investigation of lactate (B86563) metabolism in vitro and in vivo.

The fundamental principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant ¹²C and the heavier ¹³C isotope. When this compound is introduced into a biological system, it is taken up by cells and metabolized. The ¹³C atoms are incorporated into downstream metabolites, altering their mass. By measuring the mass shifts and the distribution of these heavy isotopes in various metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2]

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has significant applications across various stages of research and drug development, particularly in understanding diseases characterized by altered metabolism, such as cancer.

Elucidating Cancer Metabolism

Cancer cells often exhibit a reprogrammed metabolism, characterized by increased glucose uptake and lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect." L-Lactic acid, far from being just a waste product, is now understood to be a key player in the tumor microenvironment, contributing to immunosuppression and promoting cancer progression.[3] this compound tracing enables researchers to:

-

Quantify lactate uptake and utilization: Determine the extent to which cancer cells consume lactate from their environment.

-

Trace the fate of lactate carbons: Follow the ¹³C label as it is incorporated into other metabolites, such as those in the Tricarboxylic Acid (TCA) cycle, to understand how cancer cells use lactate as a fuel source.

-

Investigate the effects of therapeutic agents: Assess how drugs that target metabolic pathways alter lactate metabolism and, consequently, cancer cell viability. For example, studies have shown that therapies can be evaluated by observing changes in lactate metabolism.[4][5]

Drug Discovery and Development

In the context of drug development, this compound serves as a valuable tool for:

-

Target validation: Confirming that a drug candidate effectively modulates a specific metabolic pathway involving lactate.

-

Mechanism of action studies: Elucidating how a drug exerts its therapeutic effect by observing its impact on metabolic fluxes.

-

Pharmacodynamic biomarker development: Using changes in lactate metabolism as a measurable indicator of drug activity in preclinical and clinical studies.

Quantitative Data from this compound Tracing Studies

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled lactate to investigate metabolic fluxes in different cancer cell lines. This data provides insights into the heterogeneity of cancer metabolism and the differential utilization of lactate as a fuel source.

Table 1: Contribution of Different Metabolic Pathways to Lactate Production in Various Cell Lines

| Cell Line | Glycolysis (%) | Pentose Phosphate Pathway (%) | Krebs Cycle (%) | Other Sources (%) |

| 4T1 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |

| A549 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |

| HCT116 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |

Source: Adapted from a study on lactate generation from various metabolic pathways.[6]

Table 2: Typical Nutrient Uptake and Secretion Rates for Proliferating Cancer Cells

| Metabolite | Rate (nmol/10⁶ cells/h) |

| Glucose Uptake | 100–400 |

| Lactate Secretion | 200–700 |

| Glutamine Uptake | 30–100 |

Source: A guide to ¹³C metabolic flux analysis for the cancer biologist.[7]

Experimental Protocols and Workflows

A successful stable isotope labeling experiment requires careful planning and execution. The following sections provide a detailed workflow and protocols for in vitro studies using this compound.

Experimental Workflow

The general workflow for a stable isotope tracing experiment is a multi-step process that begins with careful experimental design and culminates in data analysis and biological interpretation.

Detailed Protocol for In Vitro Labeling with this compound

This protocol outlines the key steps for labeling mammalian cells with this compound to trace its entry into central carbon metabolism.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom labeling medium (lacking unlabeled lactate)

-

This compound

-

Cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Ice-cold saline

-

-80°C Methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding and Adaptation:

-

Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Allow cells to adhere and grow in standard culture medium for at least 24 hours.

-

To adapt the cells to the experimental medium, replace the standard medium with the custom labeling medium containing unlabeled lactate at the desired concentration and incubate for a period equivalent to at least one cell doubling time.

-

-

Isotopic Labeling:

-

Prepare the labeling medium by supplementing the custom base medium with this compound to the desired final concentration (e.g., 10 mM).

-

Aspirate the adaptation medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for the desired labeling period. The duration will depend on the specific metabolic pathway being investigated and can range from minutes for rapid turnover pathways to several hours to achieve isotopic steady state. For labeling the TCA cycle with a glucose tracer, 2-4 hours is often required, and similar timeframes can be considered for lactate tracing.

-

-

Metabolic Quenching and Metabolite Extraction:

-

To halt all enzymatic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.

-

Aspirate the saline and add a sufficient volume of -80°C methanol to cover the cell monolayer. This step instantly quenches metabolism.

-

Incubate the plates at -80°C for at least 15 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at a high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can then be reconstituted in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Visualization of Metabolic Pathways

The following diagram illustrates the flow of the ¹³C label from this compound into the Tricarboxylic Acid (TCA) cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancer.northwestern.edu [cancer.northwestern.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to L-Lactic Acid-13C3 Tracer Studies in Cellular Metabolism

Introduction: The Renaissance of Lactate (B86563) in Cellular Bioenergetics

For decades, L-lactic acid was primarily regarded as a metabolic waste product of glycolysis, particularly under anaerobic conditions. However, a paradigm shift in metabolic research has repositioned lactate as a critical energetic substrate and a dynamic signaling molecule, integral to cellular and systemic metabolism. The "lactate shuttle" hypothesis, for instance, describes how lactate produced in one cell can be transported to and utilized by another, highlighting its role in energy homeostasis between different cells and tissues.[1]

Stable isotope tracer studies, utilizing molecules like this compound, have been instrumental in this re-evaluation. By replacing the naturally abundant carbon-12 (¹²C) with the heavier, non-radioactive carbon-13 (¹³C) isotope, researchers can trace the metabolic fate of lactate through various interconnected pathways with high precision. This compound, where all three carbon atoms are ¹³C, allows for the unambiguous tracking of the lactate backbone as it is converted into pyruvate (B1213749), enters the Tricarboxylic Acid (TCA) cycle, and contributes to the biosynthesis of amino acids and other macromolecules.[2][3] This guide provides a technical overview of the core principles, experimental protocols, and data interpretation for this compound tracer studies.

Core Metabolic Pathways of L-Lactic Acid

This compound introduced to a biological system is primarily metabolized via its conversion to ¹³C₃-pyruvate. This reaction is catalyzed by the enzyme Lactate Dehydrogenase (LDH) and is a critical node in cellular metabolism, linking glycolysis to the TCA cycle.[4][5][6]

-

Oxidation to Pyruvate: L-Lactate (B1674914) is reversibly oxidized to pyruvate by LDH, with a concurrent reduction of NAD+ to NADH.[5][6] This ¹³C₃-pyruvate can then enter the mitochondria.

-

Entry into the TCA Cycle: In the mitochondrial matrix, ¹³C₃-pyruvate is decarboxylated by the Pyruvate Dehydrogenase (PDH) complex to form ¹³C₂-Acetyl-CoA, releasing the first carbon as ¹³CO₂. This ¹³C₂-Acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle.

-

Anaplerosis and Biosynthesis: The ¹³C carbons from lactate can be traced through all TCA cycle intermediates. These intermediates, in turn, serve as precursors for the biosynthesis of other molecules, such as amino acids (e.g., glutamate, aspartate) and fatty acids.[2]

-

Gluconeogenesis: In tissues like the liver and kidney, the carbon backbone from lactate can be used to synthesize glucose through the process of gluconeogenesis, often referred to as the Cori cycle.[1]

Experimental Protocols

A successful tracer study requires careful planning and execution, from tracer administration to sample analysis. The following sections outline generalized protocols for in vitro and in vivo experiments.

General Experimental Workflow

The overall process for a lactate tracer study follows a consistent sequence of steps, whether performed in cell culture or in animal models.

In Vitro Protocol (Cell Culture)

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to reach the desired confluence (typically exponential growth phase).

-

Media Preparation: Prepare culture medium containing this compound. The standard glucose and glutamine should be at physiological concentrations. The concentration of the lactate tracer can vary, but 10 mM is a common starting point.

-

Tracer Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C₃-lactate-containing medium to the cells.

-

Incubate for a specific duration (e.g., from minutes to 24 hours) depending on the desired metabolic state (kinetic vs. steady-state labeling).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Place the culture plate on dry ice.

-

Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.

-

Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites for analysis.

-

In Vivo Protocol (Mouse Model Example)

This protocol is adapted from methodologies used in cardiac and tumor metabolism studies.[2][3]

-

Animal Acclimatization and Fasting: Acclimate mice to the experimental conditions. A fasting period (e.g., 3-6 hours) may be necessary to reduce background levels of endogenous metabolites, though this can vary by organ.[3]

-

Tracer Preparation: Prepare a sterile solution of this compound in isotonic saline (0.9% NaCl).

-

Tracer Administration:

-

Administer the tracer via a bolus injection. Common routes include intraperitoneal (IP) injection or intravenous (IV) tail-vein injection.

-

A typical dosage might be 1.44 mg/g of body weight.[3]

-

-

Labeling Period: Allow the tracer to circulate and be metabolized. This is a critical period, and labeling times can range from 10 minutes to 90 minutes post-injection.[2][3]

-

Tissue Collection and Quenching:

-

Euthanize the animal using a method that minimizes metabolic disruption (e.g., isoflurane (B1672236) followed by cervical dislocation).

-

Rapidly excise the tissue of interest.

-

Immediately snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. This step is crucial to preserve the in vivo metabolic state.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a cold extraction solvent using a bead beater or similar device.

-

Follow steps similar to the in vitro extraction: centrifuge to pellet debris and collect the supernatant for analysis.

-

Analytical Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying ¹³C-labeled metabolites.

-

Chromatography: An ACQUITY UPLC BEH Amide column is often used for separating polar metabolites like lactate and TCA cycle intermediates.[7]

-

Mass Spectrometry: A mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific mass transitions are monitored for the unlabeled (M+0) and ¹³C-labeled versions (e.g., M+3 for fully labeled lactate) of each metabolite.[7]

Data Presentation and Interpretation

The primary output of a tracer study is the isotopologue distribution for metabolites of interest. This data reveals the extent to which the ¹³C-labeled precursor has been incorporated into downstream metabolic networks.

Quantitative Data from Tracer Experiments

The following tables summarize quantitative data from published L-lactic acid-13C tracer studies, illustrating the types of measurements and findings that can be achieved.

Table 1: Myocardial Lactate Release in Patients with Coronary Artery Disease (Data adapted from a dual-labeling study using L-[1,2,3-¹³C₃] lactate and D-[6-¹⁴C] glucose)[8]

| Condition | Net Chemical Lactate Status | ¹³C-Tracer Detected Lactate Release (µmol/min) | Contribution of Glucose to Lactate Release (%) |

| Non-Ischemic (n=7) | |||

| Rest | Net Extraction | 6.9 ± 2.3 | 23 ± 15 |

| Atrial Pacing | Net Extraction | 16.2 ± 10.1 | No significant change |

| Ischemic (n=3) | |||

| Rest | Net Extraction | 5.7 ± 3.0 | 25 ± 22 |

| Atrial Pacing | Net Production | 50.9 ± 16.8 | 67 ± 14 |

| p < 0.05 vs. Rest; **p < 0.01 vs. Rest |

Table 2: Metabolite-to-Lactate Ratios in Healthy Rat Hearts Following Hyperpolarized [1-¹³C]Lactate Infusion (Data adapted from a study investigating the effect of dichloroacetate (B87207) (DCA), a PDH activator)[9]

| Metabolite Ratio | Baseline (%) | After DCA Infusion (%) | P-value |

| Bicarbonate / Lactate | 1.53 ± 0.22 | 4.15 ± 0.28 | 0.00056 |

| Alanine / Lactate | 4.31 ± 0.28 | 2.81 ± 0.08 | 0.0084 |

| Pyruvate / Lactate | 1.86 ± 0.12 | 0.80 ± 0.14 | 0.0013 |

Conclusion

This compound tracer studies are a powerful and indispensable tool in modern metabolic research. They provide a dynamic view of cellular bioenergetics, enabling scientists to move beyond static metabolite measurements and quantify the flux through critical pathways. The detailed protocols and data presented in this guide offer a framework for researchers to design and execute their own tracer experiments. As our understanding of lactate's multifaceted role in health and disease—from cancer metabolism to neuroenergetics—continues to expand, the application of these sophisticated techniques will be paramount in developing novel diagnostic and therapeutic strategies.

References

- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Lactic acid: Key Roles in Human Metabolism, Diseases, and Health Implications -MetwareBio [metwarebio.com]

- 5. imrpress.com [imrpress.com]

- 6. Enzymes involved in l-lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual carbon-labeled isotope experiments using D-[6-14C] glucose and L-[1,2,3-13C3] lactate: a new approach for investigating human myocardial metabolism during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Lactic Acid-¹³C₃: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed enzymatic synthesis protocol for L-Lactic acid-¹³C₃, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in analytical applications.

Chemical Properties of L-Lactic Acid-¹³C₃

L-Lactic acid-¹³C₃, also known as (S)-2-hydroxypropanoic-1,2,3-¹³C₃ acid, is a non-radioactive, stable isotope-labeled analog of L-lactic acid. The incorporation of three ¹³C atoms at all carbon positions makes it an ideal tracer for metabolic flux analysis and quantitative studies using mass spectrometry and NMR spectroscopy.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | ¹³C₃H₆O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 93.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 87684-87-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Isotopic Purity | ≥99 atom % ¹³C | --INVALID-LINK-- |

| Chiral Purity | ≥98% (L-isomer, HPLC) | --INVALID-LINK-- |

| Chemical Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- (for sodium salt) |

| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of L-Lactic Acid-¹³C₃

The stereoselective synthesis of L-Lactic acid-¹³C₃ is most effectively achieved through an enzymatic approach, which ensures high chiral purity. The following protocol describes the synthesis from Sodium Pyruvate-¹³C₃ using L-lactate dehydrogenase (L-LDH). This method is adapted from established procedures for the enzymatic synthesis of chiral lactic acid.[2]

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis of L-Lactic acid-¹³C₃ from Sodium Pyruvate-¹³C₃.

Experimental Protocol: Enzymatic Synthesis

This protocol details the enzymatic reduction of Sodium Pyruvate-¹³C₃ to L-Lactic acid-¹³C₃.

Materials:

-

Sodium Pyruvate-¹³C₃ (isotopic purity ≥ 99%)

-

L-lactate dehydrogenase (L-LDH) from rabbit muscle or other suitable source (EC 1.1.1.27)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Sodium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Reaction vessel (e.g., glass beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Spectrophotometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve Sodium Pyruvate-¹³C₃ and a stoichiometric excess of NADH in 100 mM sodium phosphate buffer (pH 7.5). A typical starting concentration for the pyruvate is 50-100 mM.

-

Place the vessel on a magnetic stirrer and ensure the solution is well-mixed.

-

Equilibrate the solution to the optimal temperature for L-LDH activity (typically 25-37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding L-lactate dehydrogenase to the solution. The amount of enzyme will depend on its specific activity and the desired reaction time.

-

Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[3][4] The reaction is considered complete when the absorbance at 340 nm stabilizes.

-

-

Reaction Quenching and Enzyme Removal:

-

Once the reaction is complete, quench it by acidifying the mixture to approximately pH 2 with 1 M HCl. This will also precipitate the enzyme.

-

Centrifuge the solution to pellet the precipitated enzyme and any other solids.

-

Carefully decant the supernatant containing the L-Lactic acid-¹³C₃.

-

-

Purification:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction with diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the lactic acid.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude L-Lactic acid-¹³C₃.

-

Further purification can be achieved by methods such as crystallization if necessary.[5]

-

Logical Relationship of Purification Steps

Caption: Purification workflow for L-Lactic acid-¹³C₃ after enzymatic synthesis.

Analytical Characterization

The identity and purity of the synthesized L-Lactic acid-¹³C₃ should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of L-Lactic acid-¹³C₃ is expected to show three distinct signals corresponding to the three carbon atoms. The chemical shifts will be similar to those of unlabeled L-lactic acid, which are approximately 21 ppm (C3), 67 ppm (C2), and 179 ppm (C1).[6][7][8][9] The key difference will be the presence of ¹³C-¹³C coupling.

-

¹H NMR: The ¹H NMR spectrum will also exhibit coupling to the adjacent ¹³C atoms, resulting in more complex splitting patterns compared to the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of L-Lactic acid-¹³C₃ will show a molecular ion peak at m/z 93.06, which is 3 units higher than that of unlabeled lactic acid (m/z 90.08).[10][11][12][13][14] This mass shift confirms the incorporation of three ¹³C atoms.

This guide provides a foundational understanding of the chemical properties and a reliable method for the synthesis of L-Lactic acid-¹³C₃. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available resources.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid [mdpi.com]

- 3. tycmhoffman.com [tycmhoffman.com]

- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. BRPI1003073A2 - lactic acid purification process for lactate synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lactic acid (50-21-5) 13C NMR [m.chemicalbook.com]

- 10. mzCloud – L Lactic acid [mzcloud.org]

- 11. L-Lactic acid [webbook.nist.gov]

- 12. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of L-Lactic Acid-¹³C₃ in Unraveling Lactate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stable isotope tracer, L-Lactic acid-¹³C₃, has emerged as an indispensable tool for elucidating the complex and dynamic role of lactate (B86563) in cellular metabolism. This technical guide provides an in-depth overview of its application in tracking lactate metabolism, offering detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can gain unprecedented insights into lactate turnover, its contribution to the tricarboxylic acid (TCA) cycle, and its role as a significant metabolic fuel in various physiological and pathological states, including cancer.

Quantitative Insights into Lactate Metabolism

The use of L-Lactic acid-¹³C₃ in metabolic tracer studies allows for the precise quantification of lactate kinetics and its contribution to downstream metabolic pathways. The following tables summarize key quantitative data obtained from such experiments in various models.

| Parameter | Experimental Model | Tracer | Key Findings | Reference |

| Lactate Turnover Rate | Fasting Mice | [U-¹³C]-Lactate | 2.5-fold higher than glucose turnover | [1][2] |

| Fed Mice | [U-¹³C]-Lactate | 1.1-fold higher than glucose turnover | [1][2] | |

| Contribution to TCA Cycle | Fasting Mice (most tissues) | [U-¹³C]-Lactate | Primary source of carbon for the TCA cycle | [1][2] |

| Pancreatic Cancer Xenografts | [U-¹³C]-Lactate | Contribution of circulating lactate to TCA cycle intermediates exceeds that of glucose. | [2] | |

| Lactate Production from Glucose | 4T1, HeLa, K562 cell lines | [¹³C]-Glucose | Glycolysis accounts for 82-90% of lactate production. | [3][4] |

| 4T1, HeLa, K562 cell lines | [¹³C]-Glucose | Pentose Phosphate Pathway accounts for 6-11% of lactate production. | [3][4] |

| Metabolite | Tissue/Cell Type | Fractional Enrichment from [U-¹³C₃]-Lactate (%) | Experimental Condition |

| Citrate | MOLM13 cells | ~50% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |

| Succinate | MOLM13 cells | ~40% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |

| Malate | MOLM13 cells | ~50% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |

| Aspartate | MOLM13 cells | ~45% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |

| Glutamate | MOLM13 cells | ~35% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |

Experimental Protocols

In Vivo L-Lactic Acid-¹³C₃ Infusion in a Mouse Model

This protocol describes a continuous infusion of L-Lactic acid-¹³C₃ to achieve isotopic steady-state labeling of lactate and its downstream metabolites in a mouse model.

Materials:

-

L-Lactic acid-¹³C₃ (sodium salt)

-

Sterile 0.9% NaCl (saline)

-

Infusion pump and catheters

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen or dry ice for snap-freezing

Procedure:

-

Tracer Preparation: Prepare a sterile solution of L-Lactic acid-¹³C₃ in saline at the desired concentration. The exact concentration will depend on the desired infusion rate and target plasma enrichment.

-

Animal Preparation: Anesthetize the mouse using a standardized protocol. Catheterize the jugular vein for tracer infusion. A second catheter can be placed in the carotid artery for blood sampling.

-

Tracer Infusion: Begin the infusion of the L-Lactic acid-¹³C₃ solution. A common approach is a primed-constant infusion, starting with a bolus to rapidly achieve a target plasma concentration, followed by a continuous infusion to maintain it. For example, a 5-minute exponential bolus followed by a continuous infusion.[5]

-

Blood Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of lactate and ensure steady state is reached. Typically, steady state is achieved within 60-90 minutes.

-

Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Storage: Store all plasma and tissue samples at -80°C until metabolite extraction and analysis.

In Vitro Stable Isotope-Resolved Metabolomics (SIRM) with L-Lactic Acid-¹³C₃

This protocol outlines the labeling of cultured adherent cells with L-Lactic acid-¹³C₃ to trace its metabolic fate.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM) lacking lactate

-

L-Lactic acid-¹³C₃ (sodium salt)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (B129727) (-80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add pre-warmed culture medium supplemented with L-Lactic acid-¹³C₃ at the desired concentration (e.g., 8-20 mM).[6]

-

Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled lactate. The incubation time can range from minutes to hours depending on the metabolic pathways of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately add ice-cold (-80°C) 80% methanol to the culture plate to quench metabolism and extract intracellular metabolites.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube thoroughly.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.

Quantification of ¹³C-Labeled Lactate and Metabolites by LC-MS/MS

This method provides a robust approach for the sensitive and specific quantification of L-Lactic acid-¹³C₃ and its labeled downstream metabolites.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column suitable for polar metabolites. An ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) has been shown to be effective.[4]

Sample Preparation:

-

Thaw frozen metabolite extracts on ice.

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters (Example):

-

Column: ACQUITY BEH Amide, 2.1 × 100 mm, 1.7 μm

-

Mobile Phase A: 95% acetonitrile, 5% water with 20 mM ammonium (B1175870) acetate, pH 9.0

-

Mobile Phase B: 50% acetonitrile, 50% water with 20 mM ammonium acetate, pH 9.0

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 50°C

-

Mass Spectrometry: Operated in negative ion mode using Multiple Reaction Monitoring (MRM).

MRM Transitions for Lactate Isotopologues:

| Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Lactate (M+0) | 89.0 | 43.0 |

| [1-¹³C]-Lactate (M+1) | 90.0 | 43.0 |

| [2-¹³C]- or [3-¹³C]-Lactate (M+1) | 90.0 | 44.0 |

| [1,2-¹³C₂]- or [1,3-¹³C₂]-Lactate (M+2) | 91.0 | 44.0 |

| [2,3-¹³C₂]-Lactate (M+2) | 91.0 | 45.0 |

| [U-¹³C₃]-Lactate (M+3) | 92.0 | 45.0 |

Data Analysis:

-

Peak areas for each isotopologue are integrated.

-

The fractional enrichment of each isotopologue is calculated by dividing its peak area by the sum of the peak areas of all its isotopologues.

Quantification of ¹³C-Labeled Lactate and Metabolites by GC-MS

This method is suitable for the analysis of volatile derivatives of lactate and other organic acids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the separation of derivatized organic acids.

Sample Preparation (Derivatization):

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Resuspend the dried extract in a derivatization agent. A common method involves a two-step process:

-

First, react with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

-

Second, react with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives of hydroxyl and carboxyl groups.

-

GC-MS Parameters (Example):

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

Data Analysis:

-

The mass spectra of the derivatized metabolites will show a characteristic isotopic pattern depending on the number of ¹³C atoms incorporated.

-

The abundance of each mass isotopologue is determined by integrating the corresponding ion peaks.

-

Correction for the natural abundance of ¹³C is necessary for accurate quantification of enrichment.

Visualizing Metabolic Pathways with L-Lactic Acid-¹³C₃ Tracing

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and the flow of the ¹³C label from L-Lactic acid-¹³C₃.

Caption: Cellular uptake and initial metabolism of L-Lactic acid-¹³C₃.

Caption: ¹³C label incorporation into TCA cycle intermediates from Acetyl-CoA-¹³C₂.

Caption: General experimental workflow for L-Lactic acid-¹³C₃ tracer studies.

Conclusion

L-Lactic acid-¹³C₃ is a powerful and versatile tool for investigating the intricacies of lactate metabolism. By employing the detailed protocols and analytical methods outlined in this guide, researchers can obtain high-quality, quantitative data on lactate flux and its contribution to central carbon metabolism. The ability to trace the fate of lactate in vivo and in vitro provides a deeper understanding of its role in health and disease, opening new avenues for therapeutic intervention and drug development. The continued application of stable isotope tracers like L-Lactic acid-¹³C₃ will undoubtedly continue to reshape our understanding of cellular bioenergetics.

References

- 1. Glucose feeds the TCA cycle via circulating lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose feeds the TCA cycle via circulating lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking Cellular Secrets: A Technical Guide to 13C-Labeled Compounds in Research

An in-depth exploration for researchers, scientists, and drug development professionals into the application of Carbon-13 isotope labeling for elucidating metabolic pathways, advancing proteomics, and accelerating therapeutic innovation.

The use of stable, non-radioactive isotopes as tracers has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C), a naturally occurring stable isotope of carbon, has emerged as an indispensable tool in a multitude of research applications. By replacing the more abundant ¹²C with ¹³C in specific molecules, scientists can track the metabolic fate of these compounds, quantify the flow of metabolites through complex pathways, and gain unprecedented insights into cellular physiology in both health and disease.[1][2] This technical guide provides a comprehensive overview of the core principles of ¹³C isotopic labeling, detailed methodologies for key experiments, and its application in metabolic research, proteomics, and drug development.

Core Principles of ¹³C Isotopic Labeling

The fundamental concept behind ¹³C isotopic labeling lies in the introduction of a ¹³C-enriched substrate (e.g., glucose, glutamine, or specific amino acids) into a biological system, such as a cell culture or a whole organism.[2] This "heavy" labeled substrate is then taken up and metabolized by the cells, leading to the incorporation of ¹³C atoms into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[2] The distinct mass of ¹³C allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] The pattern and extent of ¹³C incorporation provide a dynamic snapshot of metabolic activity.

The synthesis of ¹³C-labeled compounds can be achieved through two primary methods:

-

Chemical Synthesis: This approach involves the use of commercially available simple ¹³C-labeled starting materials, such as ¹³C-carbon dioxide or ¹³C-methanol, which are then incorporated into more complex molecules through various chemical reactions.[4] For example, Grignard reactions with ¹³C-labeled carbon dioxide can be used to introduce a ¹³C-labeled carboxylic acid group.[4]

-

Biosynthetic Methods: In this method, microorganisms or plant systems are cultured in media containing a ¹³C-labeled substrate, like ¹³C-glucose.[4] The organisms naturally incorporate the ¹³C isotope into their own biomolecules, such as amino acids, proteins, and lipids, which can then be harvested and purified.[4]

Key Applications in Research and Drug Development

The versatility of ¹³C-labeled compounds has led to their widespread adoption across various scientific disciplines:

-

Metabolic Research: ¹³C labeling is invaluable for tracing metabolic pathways and quantifying metabolic fluxes.[4] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), diabetes, and neurodegenerative disorders.[1][4]

-

Drug Development: These compounds are instrumental in investigating drug metabolism and pharmacokinetics (DMPK).[4][5] By administering a ¹³C-labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for optimizing drug properties and reducing potential toxicity.[4][] They also aid in elucidating drug-receptor interactions and confirming target engagement.[2][4]

-

Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes ¹³C-labeled amino acids to compare protein abundance between different cell populations.[7][8][9]

-

Environmental and Agricultural Sciences: ¹³C labeling helps in tracing the carbon cycle in soil and plant studies, contributing to a better understanding of carbon sequestration and agricultural productivity.[4]

Quantitative Data Summary

The quantitative data derived from ¹³C labeling experiments are rich and informative. The primary output is often the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[2] This data is then used to calculate metabolic fluxes.

| Parameter | Typical Value/Range | Application Area | Reference |

| Isotopic Enrichment of Substrates | >95% | SILAC, Metabolic Flux Analysis | [9] |

| Mass Shift for ¹³C₆-Lysine | +6 Da | SILAC | [9] |

| Mass Shift for ¹³C₆,¹⁵N₂-Lysine | +8 Da | SILAC | [10] |

| Mass Shift for ¹³C₆-Arginine | +6 Da | SILAC | [9] |

| Mass Shift for ¹³C₆,¹⁵N₄-Arginine | +10 Da | SILAC | [8][10] |

| ¹³C Natural Abundance | ~1.1% | General | [11][12] |

| ¹³C Enrichment in IROA (Control) | ~95% | Metabolomics (IROA) | [11] |

| ¹³C Enrichment in IROA (Experimental) | ~5% | Metabolomics (IROA) | [11] |

Table 1: Quantitative Parameters in ¹³C Labeling Experiments. This table summarizes key quantitative data associated with common ¹³C labeling techniques.

Key Experimental Protocols

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is considered the gold standard for quantifying intracellular metabolic reaction rates (fluxes).[2][3] It provides a detailed map of cellular metabolism, which is invaluable for understanding disease states and the effects of drug treatments.[2][13]

Detailed Methodology:

-

Experimental Design:

-

Select the appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose, [U-¹³C]-glutamine) based on the metabolic pathways of interest.[3][14]

-

Determine the optimal labeling duration to achieve a metabolic and isotopic steady state. This can range from hours to days depending on the cell type and growth rate.[15]

-

Include parallel cultures with unlabeled substrates as controls.

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium to control for nutrient sources.

-

For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled substrate.

-

Monitor cell growth and viability throughout the experiment.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

-

Analytical Measurement:

-

Data Analysis and Flux Calculation:

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy used for the accurate relative quantification of proteins between different samples.[7][9][16]

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid (typically lysine (B10760008) and/or arginine).[9]

-

One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-arginine).

-

The other population is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C₆-arginine).[7]

-

Cells are cultured for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acid into the proteome.[9][16]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

-

-

Sample Preparation:

-

Harvest the cells and combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.[9]

-

Lyse the combined cell mixture and extract the proteins.

-

Digest the protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves after lysine and arginine, ensuring that most peptides will contain a labeled amino acid.[9]

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using LC-MS/MS.

-

Peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.[8]

-

-

Data Analysis:

-

The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.

-

Caption: The workflow for a typical SILAC experiment.

¹³C-Urea Breath Test

The ¹³C-urea breath test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases.[17][18][19]

Detailed Methodology:

-

Patient Preparation:

-

The patient is required to fast for a specified period before the test.

-

Certain medications, such as antibiotics and proton pump inhibitors, must be discontinued (B1498344) for a period before the test as they can interfere with the results.[19]

-

-

Baseline Breath Sample:

-

The patient exhales into a collection bag or tube to provide a baseline breath sample.[19]

-

-

Administration of ¹³C-Urea:

-

Post-Dose Breath Sample Collection:

-

Sample Analysis:

-

The breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.[17]

-

-

Interpretation:

-

If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia (B1221849) and ¹³CO₂.[18][19] This labeled carbon dioxide is absorbed into the bloodstream and then exhaled. A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath sample compared to the baseline indicates a positive result for H. pylori infection.[21]

-

Analytical Techniques

The detection and quantification of ¹³C incorporation are primarily achieved through two powerful analytical techniques:

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[22] In the context of ¹³C labeling, MS is used to measure the mass shift that occurs when ¹²C is replaced by ¹³C. High-resolution mass spectrometers are capable of resolving the small mass differences between isotopologues, allowing for the determination of mass isotopologue distributions (MIDs).[23] This is the cornerstone of ¹³C-MFA and is also used in SILAC to differentiate between "light" and "heavy" peptides.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹³C nucleus has a magnetic moment, making it NMR-active.[12] While the natural abundance of ¹³C is low (1.1%), isotopic enrichment dramatically enhances the signal.[11][12] ¹³C-NMR provides detailed information about the specific position of the ¹³C label within a molecule, which can be crucial for elucidating complex metabolic pathways.[12][24] Techniques like isotope-edited total correlation spectroscopy (ITOCSY) have been developed to separate the NMR spectra of ¹²C- and ¹³C-containing molecules, facilitating accurate quantification of isotopic enrichment.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. symeres.com [symeres.com]

- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chempep.com [chempep.com]

- 10. grokipedia.com [grokipedia.com]

- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C-UREA Breath Test - FV Hospital [fvhospital.com]

- 20. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 25. pubs.acs.org [pubs.acs.org]

L-Lactic acid-13C3 applications in cancer metabolism studies.

Authored for Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a rich landscape for diagnostic and therapeutic innovation. Among the key players in this altered metabolic state is lactic acid, once considered a mere waste product of glycolysis. The advent of stable isotope tracers, particularly L-Lactic acid-13C3, has been instrumental in elucidating the multifaceted roles of lactate (B86563) in oncology. This technical guide provides an in-depth exploration of the applications of this compound in cancer metabolism studies, offering insights into experimental design, data interpretation, and the visualization of complex metabolic pathways.

Core Applications of this compound in Oncology Research

L-Lactic acid labeled with carbon-13 (this compound) serves as a powerful tool to trace the metabolic fate of lactate in both in vitro and in vivo cancer models. Its applications span from metabolic flux analysis to its emerging role as a signaling molecule and a crucial substrate for mitochondrial respiration in tumors.

Metabolic Flux Analysis and the "Lactate Shuttle"

Contrary to the traditional view of lactate as a glycolytic end-product, studies utilizing 13C-labeled lactate have demonstrated its active role as a metabolic fuel in cancer cells. This has given rise to the concept of the "lactate shuttle," where lactate produced by glycolytic cancer cells is taken up and utilized by oxidative cancer cells, creating a symbiotic metabolic relationship within the tumor microenvironment.[1][2][3] this compound tracing studies have been pivotal in demonstrating that lactate can be a significant carbon source for the tricarboxylic acid (TCA) cycle in tumors, even surpassing the contribution of glucose in some contexts.[1][4] This metabolic flexibility allows cancer cells to adapt to nutrient-poor and hypoxic conditions.

The transport of lactate across cell membranes is facilitated by monocarboxylate transporters (MCTs), with MCT1 primarily responsible for lactate uptake and MCT4 for its efflux.[1][5][6] The expression levels of these transporters are often correlated with tumor aggressiveness and have become targets for therapeutic intervention.[1][5]

A Non-Invasive Biomarker with Hyperpolarized 13C MRI

A groundbreaking application of 13C-labeled compounds in cancer research is hyperpolarized magnetic resonance imaging (MRI).[7][8] In this technique, a 13C-labeled substrate, typically [1-13C]pyruvate, is hyperpolarized, dramatically increasing its magnetic resonance signal by over 10,000-fold.[5] Following injection, the real-time metabolic conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate can be monitored non-invasively.

Increased conversion of pyruvate (B1213749) to lactate, as measured by the lactate-to-pyruvate ratio, is a hallmark of aggressive tumors and is being investigated as a biomarker for cancer detection, grading, and assessing early response to therapy.[8][9][10][11] For instance, studies in prostate cancer have shown a significant increase in the hyperpolarized lactate signal with tumor grade.[7][10] A decrease in the lactate-to-pyruvate ratio can be an early indicator of successful treatment, often preceding changes in tumor size.[8][9]

Lactate as a Signaling Molecule

Beyond its metabolic roles, lactate is now recognized as a signaling molecule, or "lactormone," that influences various cellular processes critical for cancer progression.[1] Lactate can induce angiogenesis, promote cell migration and invasion, and modulate the immune response within the tumor microenvironment.[2][11][12] The acidic microenvironment created by lactate accumulation can suppress the activity of anti-tumor immune cells, such as T cells, thereby promoting immune evasion.[12][13] this compound can be used to trace the lactate that contributes to these signaling events, helping to unravel the complex interplay between metabolism and cancer cell signaling.

Quantitative Data from this compound Studies

The following tables summarize key quantitative findings from studies utilizing 13C-labeled lactate and pyruvate in cancer metabolism research.

| Cancer Type | Model System | Key Finding | Quantitative Data | Reference |

| Prostate Cancer | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) | Increased hyperpolarized lactate with tumor grade. | Lactate SNR: Normal = 41 ± 11, Low-grade = 74 ± 17, High-grade = 154 ± 24 (p < 0.05). | [10] |

| Prostate Cancer | TRAMP Model | Elevated hyperpolarized Lactate/Pyruvate (Lac/Pyr) ratio in high-grade tumors. | 5.5-fold increase in HP Lac/Pyr in high-grade vs. normal (p < 0.0001); 2.4-fold increase in high- vs. low-grade (p < 0.0005). | [11] |

| Breast Cancer | Brain Metastasis Animal Model | Metformin (B114582) treatment increased the hyperpolarized [1-13C]lactate conversion rate. | Data presented graphically, showing a significant increase in the lactate signal with metformin treatment. | [9] |

| Glioblastoma | Experimental Glioblastoma Model | The ratio of 13C-lactate-to-bicarbonate is a robust metric for assessing anti-angiogenic therapy effects. | Data presented graphically, showing a significant change in the ratio post-treatment. | [14] |

| Lung Cancer | A549 Cells | Selenium compounds inhibit glycolysis, reducing the release of 13C3-lactate from [U-13C]-glucose. | Methylseleninic acid (MSA) treatment caused a greater reduction in 13C3-lactate release than other Se compounds. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for key experiments.

In Vitro Cell Culture and Labeling with this compound

-

Cell Culture: Culture cancer cells in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Labeling Medium Preparation: Prepare experimental media by replacing unlabeled lactate with this compound at the desired concentration. The concentration of labeled glucose can also be manipulated depending on the experimental question.

-

Isotope Labeling:

-

Seed cells in culture plates and allow them to adhere and reach the desired confluency.

-

Wash cells with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Replace the standard culture medium with the prepared 13C-labeling medium.

-

Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled lactate.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis: Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of 13C into downstream metabolites.

Hyperpolarized [1-13C]Pyruvate MRI for In Vivo Lactate Imaging

-

Hyperpolarization:

-

A solution of [1-13C]pyruvic acid containing a stable radical is hyperpolarized using a dynamic nuclear polarization (DNP) polarizer.

-

The sample is cooled to low temperatures (around 1 K) in a strong magnetic field and irradiated with microwaves.

-

-

Dissolution and Injection:

-

The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation.

-

The hyperpolarized [1-13C]pyruvate solution is then intravenously injected into the animal model.

-

-

MRSI Data Acquisition:

-

Immediately following injection, dynamic 13C magnetic resonance spectroscopic imaging (MRSI) data are acquired.

-

Fast imaging sequences are used to capture the spatial distribution and temporal evolution of [1-13C]pyruvate and its metabolic products, primarily [1-13C]lactate.

-

-

Data Analysis:

-

The acquired spectra are processed to generate maps of pyruvate, lactate, and other metabolites.

-

The ratio of lactate to pyruvate is calculated for regions of interest, such as the tumor, to assess metabolic activity.

-

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in cancer metabolism. The following are Graphviz (DOT language) scripts for generating key diagrams.

The Warburg Effect and Lactate Production